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  • Product: 1-Methyl-3-(2-methylcyclohexyl)benzene
  • CAS: 93536-68-6

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Catalytic Significance of 1-Methyl-3-(2-methylcyclohexyl)benzene (2,3-MCHT)

Executive Summary 1-Methyl-3-(2-methylcyclohexyl)benzene (CAS No.: 93536-68-6), frequently designated as 2,3-MCHT or 3-(2-methylcyclohexyl)toluene, is a complex bicyclic hydrocarbon that occupies a critical niche in both...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-3-(2-methylcyclohexyl)benzene (CAS No.: 93536-68-6), frequently designated as 2,3-MCHT or 3-(2-methylcyclohexyl)toluene, is a complex bicyclic hydrocarbon that occupies a critical niche in both petroleum chemistry and advanced materials synthesis. Structurally, it consists of a central toluene moiety substituted at the meta (3-) position with a 2-methylcyclohexyl ring.

In the realm of industrial catalysis, 2,3-MCHT serves two primary functions:

  • A critical kinetic marker in the deep hydrodesulfurization (HDS) of refractory sulfur compounds (such as 4,6-dimethyldibenzothiophene)[1].

  • A high-value synthetic intermediate generated via the shape-selective hydroalkylation of toluene, serving as a precursor for next-generation polymer plasticizers[2].

This whitepaper elucidates the structural stereochemistry, catalytic generation pathways, and synthetic methodologies associated with 2,3-MCHT, providing researchers with a self-validating framework for its application and synthesis.

Structural Elucidation and Stereochemistry

The molecular formula of 2,3-MCHT is C₁₄H₂₀ (Molecular Weight: 188.31 g/mol ). The molecule's chemical behavior is heavily dictated by its stereochemistry. The 2-methylcyclohexyl ring possesses two adjacent chiral centers at C1' and C2'. This results in distinct cis and trans diastereomers.

The spatial orientation of the methyl group on the cyclohexyl ring relative to the bulky toluene substituent dictates the molecule's thermodynamic stability and its adsorption geometry on transition-metal catalyst surfaces. In catalytic hydrotreating, the trans configuration is often thermodynamically favored due to the minimization of 1,3-diaxial steric interactions, which directly influences the desorption rate of the molecule from active sites like Ni₂P or Ni-Mo-S.

Catalytic Genesis: The HDS Pathway

In the hydroprocessing of middle distillates, 2,3-MCHT and its isomers are not merely byproducts; they are essential mechanistic indicators of the Hydrogenation (HYD) pathway [1].

Refractory sulfur compounds, specifically 4,6-dimethyldibenzothiophene (4,6-DMDBT), possess methyl groups that sterically block the sulfur atom from interacting with the coordinatively unsaturated sites (CUS) of the catalyst. Consequently, the Direct Desulfurization (DDS) pathway is severely suppressed. To cleave the C-S bond, the molecule must undergo the HYD pathway: one of the aromatic rings is first hydrogenated, changing its hybridization from sp2 to sp3 . This buckles the ring, relieves the steric hindrance, and allows for successful desulfurization, yielding methylcyclohexyltoluene (MCHT)[1].

HDS_Pathway DMDBT Sterically Hindered Dibenzothiophene (e.g., 4,6-DMDBT) DDS Direct Desulfurization (DDS Pathway) DMDBT->DDS Sterically Blocked HYD Hydrogenation (HYD Pathway) DMDBT->HYD +H2 (Ni2P or Ni-Mo-S) DMBP Dimethylbiphenyls (Minor Product) DDS->DMBP -H2S TH_DMDBT Tetrahydro-Intermediates HYD->TH_DMDBT MCHT Methylcyclohexyltoluene (e.g., 2,3-MCHT) TH_DMDBT->MCHT -H2S (Major Pathway)

Figure 1: Reaction network illustrating the preferential HYD pathway yielding MCHT.

Comparative Catalyst Efficacy

The choice of catalyst fundamentally alters the yield of MCHT. Traditional sulfide catalysts (Ni-Mo-S/Al₂O₃) struggle with deep hydrogenation, whereas novel transition metal phosphides (e.g., Ni₂P/SiO₂) exhibit a bifunctional nature that heavily favors the HYD pathway, driving MCHT production[1].

Table 1: Comparative Efficacy of Transition Metal Catalysts in MCHT Generation

Catalyst SystemActive PhaseHDS Conversion (%)HYD Pathway Selectivity (%)Dominant Product Profile
Ni-Mo-S/Al₂O₃ Sulfide41.0~50 - 60Mixed (MCHT & DMBP)
Ni₂P/SiO₂ Phosphide85.095.02,3-MCHT & DMBCH

Data derived from EXAFS and FTIR studies on SiO₂-supported Ni₂P catalysts under standard conditions (573 K, 3.1 MPa)[1].

Synthetic Route: Shape-Selective Toluene Hydroalkylation

Beyond its role as an HDS marker, 2,3-MCHT is synthesized industrially via the hydroalkylation of toluene. This isomer mixture is subsequently dehydrogenated to form dimethylbiphenyl compounds, which are oxidized into carboxylic acids for the manufacture of premium plasticizers[2].

To synthesize 2,3-MCHT with high selectivity, a bifunctional catalyst system (such as Pd/MCM-49) is required. The protocol below outlines a self-validating workflow for this synthesis.

Experimental Protocol: Synthesis of 2,3-MCHT via Toluene Hydroalkylation

Objective: To synthesize 1-Methyl-3-(2-methylcyclohexyl)benzene using a bifunctional Pd/MCM-49 catalyst system.

Mechanistic Causality: The bifunctional topology of Pd/MCM-49 is critical to this workflow. Palladium (Pd) provides the hydrogenation function, partially reducing toluene to a reactive methylcyclohexene intermediate. Simultaneously, the MCM-49 zeolite provides Brønsted acid sites and a precise pore architecture that catalyzes the Friedel-Crafts alkylation of unreacted toluene with the intermediate. The pore dimensions sterically restrict transition states, favoring meta (3-) and para (4-) substitution over the ortho position.

Step-by-Step Methodology:

  • Catalyst Preparation & Activation:

    • Load 2.0 g of 0.5 wt% Pd/MCM-49 catalyst into a fixed-bed, continuous-flow stainless steel reactor.

    • Causality: Pre-reduce the catalyst in situ under a continuous flow of ultra-high purity H₂ (50 mL/min) at 250 °C for 2 hours. This ensures the complete reduction of PdO to catalytically active Pd⁰, which is mandatory for the initial ring-hydrogenation step.

  • System Equilibration:

    • Cool the reactor to the target reaction temperature of 160 °C and pressurize the system to 100 psig (approx. 790 kPa) using H₂[2].

  • Feedstock Introduction:

    • Introduce anhydrous toluene into the reactor at a Weight Hourly Space Velocity (WHSV) of 2.0 h⁻¹, maintaining an H₂/Toluene molar ratio of exactly 2:1.

    • Causality: A strictly controlled, low H₂/hydrocarbon ratio is the self-validating mechanism here; it prevents the complete hydrogenation of the feed to methylcyclohexane, arresting the reaction at the critical methylcyclohexene intermediate required for alkylation.

  • Steady-State Operation & Sampling:

    • Allow the reactor to reach steady-state conversion (typically requiring 4-6 hours of continuous time-on-stream). Collect the liquid effluent in a chilled separator (0 °C) to prevent the volatilization of unreacted toluene and lighter fractions.

  • Product Isolation & GC-MS Validation:

    • Fractionate the effluent via vacuum distillation to isolate the (methylcyclohexyl)toluene isomer mixture.

    • Analyze the heavy fraction using GC-MS equipped with a high-resolution capillary column (e.g., HP-5MS). The mass fragmentation pattern (M⁺ at m/z 188) and retention times will definitively quantify the 2,3-MCHT isomer yield against the 3,3'- and 4,4'-MCHT isomers.

Conclusion

1-Methyl-3-(2-methylcyclohexyl)benzene (2,3-MCHT) is a highly specialized hydrocarbon that bridges the gap between petroleum refining diagnostics and advanced polymer synthesis. Whether acting as the definitive marker for the HYD pathway in deep hydrodesulfurization over Ni₂P catalysts, or serving as a shape-selective hydroalkylation product over Pd/MCM-49, its generation is governed by strict steric and thermodynamic principles. By mastering the bifunctional catalytic pathways outlined in this guide, researchers can precisely control the synthesis and application of this vital molecule.

References

  • Title: (Methylcyclohexyl)
  • ResearchGate / Catalysis Studies Title: Bifunctional nature of a SiO2-supported Ni2P catalyst for hydrotreating: EXAFS and FTIR studies Source: ResearchGate URL:[Link]

Sources

Exploratory

Physical and chemical properties of 1-Methyl-3-(2-methylcyclohexyl)benzene

An In-Depth Technical Guide on the Physical, Chemical, and Synthetic Profiling of 1-Methyl-3-(2-methylcyclohexyl)benzene Executive Summary In the landscape of advanced organic intermediates, alkylated bi-cyclic aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physical, Chemical, and Synthetic Profiling of 1-Methyl-3-(2-methylcyclohexyl)benzene

Executive Summary In the landscape of advanced organic intermediates, alkylated bi-cyclic aromatic compounds serve as critical scaffolds for materials science, dielectric fluids, and pharmaceutical development. 1-Methyl-3-(2-methylcyclohexyl)benzene (CAS: 93536-68-6), also referred to as m-(2-methylcyclohexyl)toluene, is a highly hydrophobic, sterically hindered aromatic compound. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, self-validating framework for understanding the physicochemical behavior, synthetic pathways, and isolation protocols of this specific isomer.

Understanding the causality behind its chemical stability and steric bulk is essential for leveraging it as a high-boiling solvent, an intermediate for biphenyl plasticizers, or a lipophilic core in drug discovery.

Physicochemical Profiling and Structural Dynamics

The molecular architecture of 1-Methyl-3-(2-methylcyclohexyl)benzene (C₁₄H₂₀) consists of a toluene core alkylated at the meta position by a 2-methylcyclohexyl moiety. This dual-methylated bi-cyclic system introduces significant steric hindrance and conformational rigidity.

The presence of the methyl groups disrupts crystal lattice packing, rendering the compound a liquid at room temperature with an exceptionally high boiling point. Furthermore, the lack of polar functional groups results in extreme hydrophobicity, making it highly soluble in non-polar organic solvents (e.g., dichloromethane, hexane, toluene) but entirely immiscible in aqueous environments.

Table 1: Quantitative Physicochemical Properties

PropertyValue / DescriptionScientific Rationale
CAS Number 93536-68-6Standardized identifier for the meta isomer [1].
Molecular Weight 188.31 g/mol Calculated for C₁₄H₂₀.
Physical State (at 25°C) Colorless to pale yellow liquidSteric bulk prevents efficient intermolecular packing, lowering the melting point.
Boiling Point ~265°C - 275°C (Extrapolated)The bi-cyclic C14 structure requires high thermal energy for vaporization, analogous to base cyclohexylbenzene (240°C) [2].
Density ~0.94 - 0.96 g/mLTypical for alkylated cyclohexylbenzenes; tightly packed but less dense than water.
Lipophilicity (LogP) > 5.0 (Estimated)Complete absence of hydrogen bond donors/acceptors drives high organic partitioning.

Mechanistic Synthesis: The Friedel-Crafts Alkylation Pathway

The synthesis of specific (methylcyclohexyl)toluene isomers is traditionally achieved via the hydroalkylation of toluene or the Friedel-Crafts alkylation of toluene using 2-methylcyclohexanol (or 1-methylcyclohexene) [3].

To achieve high conversion rates while controlling carbocation rearrangements, a synergistic Brønsted/Lewis acid catalyst system is employed. The Lewis acid (e.g., FeCl₃) enhances the acidity of the Brønsted acid (e.g., HCl), facilitating the rapid generation of the 2-methylcyclohexyl carbocation from the unactivated secondary alcohol. Toluene, acting as the π-nucleophile, attacks the carbocation. Due to the electron-donating nature of the methyl group on toluene, substitution occurs primarily at the ortho and para positions; however, thermodynamic control and steric hindrance can be manipulated to isolate the meta isomer (1-Methyl-3-(2-methylcyclohexyl)benzene) [4].

Fig 1: Synergistic Friedel-Crafts alkylation pathway for 1-Methyl-3-(2-methylcyclohexyl)benzene.

Step-by-Step Experimental Protocol: Alkylation

Note: This protocol is a self-validating system. The use of excess toluene serves a dual purpose as both the reactant and the solvent, suppressing dialkylation.

  • Catalyst Preparation: In a nitrogen-purged reaction vessel, suspend 0.1 equivalents of anhydrous Iron(III) chloride (FeCl₃) in 5.0 equivalents of anhydrous toluene.

  • Acid Activation: Add 0.15 equivalents of concentrated aqueous HCl dropwise. Causality: The trace water and HCl coordinate with FeCl₃ to form a highly active superacidic complex capable of dehydrating the incoming alcohol.

  • Electrophile Introduction: Slowly add 1.0 equivalent of 2-methylcyclohexanol over 30 minutes at room temperature. Maintain the temperature below 40°C to prevent uncontrolled exothermic polymerization or excessive hydride shifts within the cyclohexyl ring.

  • Reaction Maturation: Stir the mixture at 60°C for 12 hours. Monitor the consumption of the alcohol via GC-MS.

  • Quenching: Terminate the reaction by pouring the mixture into ice-cold saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the acid catalyst and halts electrophilic activity, preventing product degradation.

Downstream Isolation and Analytical Validation

Because the reaction generates a mixture of ortho, meta, and para isomers alongside unreacted toluene, rigorous purification is required. Standard silica gel chromatography is often insufficient due to the identical polarity of the isomers.

Fig 2: Post-reaction isolation and purification workflow for the target compound.

Step-by-Step Experimental Protocol: Purification
  • Phase Separation: Extract the quenched aqueous layer three times with dichloromethane (DCM). Combine the organic phases.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) to remove trace water, which would otherwise cause bumping during distillation. Filter and concentrate under reduced pressure to remove DCM and excess toluene.

  • Fractional Distillation: Subject the crude viscous oil to fractional distillation under high vacuum (< 1 mmHg).

    • Causality: Atmospheric distillation (~270°C) risks thermal cracking of the compound. Vacuum distillation lowers the boiling point to a safe thermal window (~110°C - 130°C at 1 mmHg). Carefully collect the fraction corresponding to the meta isomer.

Analytical Characterization

To validate the structural integrity of 1-Methyl-3-(2-methylcyclohexyl)benzene:

  • ¹H NMR (CDCl₃): Look for the distinct aromatic splitting pattern of a 1,3-disubstituted benzene (a singlet, two doublets, and a triplet in the 6.8–7.3 ppm range). The aliphatic region (1.0–3.0 ppm) will integrate for 16 protons, including two distinct methyl doublets/singlets depending on the stereocenter at the cyclohexyl ring.

  • GC-MS: The molecular ion peak[M]⁺ will appear at m/z 188. Fragmentation typically yields a base peak at m/z 105 (methyltropylium cation), confirming the presence of the toluene moiety after the cleavage of the cyclohexyl ring.

Industrial and Pharmaceutical Applications

1. Precursor for Advanced Plasticizers and Polymers Isomers of (methylcyclohexyl)toluene are critical intermediates in the synthesis of biphenyl compounds. Through catalytic dehydrogenation, 1-Methyl-3-(2-methylcyclohexyl)benzene can be converted into dimethylbiphenyl derivatives. These derivatives are subsequently oxidized to form diphenic acids, which are esterified to produce high-performance, phthalate-free plasticizers for polyvinyl chloride (PVC) [3].

2. High-Boiling Dielectric Solvents Due to its high thermal stability, low vapor pressure, and excellent dielectric properties, this compound functions effectively as a penetrant and high-boiling solvent in the formulations of specialized adhesives, coatings, and lithium-ion battery electrolytes (acting as an anti-overcharge additive) [2].

3. Drug Development (Lipophilic Scaffold) In medicinal chemistry, the 2-methylcyclohexyl group acts as a bulky, lipophilic shield. When appended to a pharmacophore, it can significantly increase the blood-brain barrier (BBB) permeability of a drug candidate or protect adjacent functional groups from rapid enzymatic metabolism (e.g., cytochrome P450 oxidation) via steric hindrance.

Safety, Handling, and Toxicology

While not highly reactive, the compound's physical properties necessitate specific laboratory safety protocols:

  • Inhalation & Skin Contact: As a lipophilic solvent, it can defat the skin, leading to irritation or dermatitis. It is classified as an irritant. Always handle within a Class II fume hood wearing nitrile gloves and splash goggles.

  • Environmental Hazard: Alkylated benzenes are notoriously toxic to aquatic life with long-lasting effects due to their high LogP and resistance to rapid biodegradation. All waste must be segregated into non-halogenated organic waste containers and incinerated according to institutional EHS guidelines.

  • Flammability: Though it has a high boiling point, it remains a combustible liquid. Keep away from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic oxidation.

References

  • Boron Molecular. "1-Methyl-3-(2-methylcyclohexyl)benzene - Product BM1506 (CAS: 93536-68-6)." Boron Molecular Catalog.
  • ChemicalBook. "Cyclohexylbenzene Property and Applications." ChemicalBook.
  • Google Patents. "EP2970051B1 - (methylcyclohexyl)toluene isomer mixtures, their production and their use in the manufacture of plasticizers." European Patent Office.
  • Royal Society of Chemistry. "Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols to synthesize quaternary carbon centers." Chemical Science.
Foundational

Comprehensive Technical Guide on 1-Methyl-3-(2-methylcyclohexyl)benzene (CAS 93536-68-6): Analytical Profiling and Catalytic Workflows

Executive Summary 1-Methyl-3-(2-methylcyclohexyl)benzene (CAS RN: 93536-68-6), commonly referred to in industrial literature as 2,3-MCHT or 3-(2-methylcyclohexyl)toluene, is a specialized hydrocarbon with the molecular f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-3-(2-methylcyclohexyl)benzene (CAS RN: 93536-68-6), commonly referred to in industrial literature as 2,3-MCHT or 3-(2-methylcyclohexyl)toluene, is a specialized hydrocarbon with the molecular formula C₁₄H₂₀ 1. While frequently cataloged as a trace impurity in fine chemical and API synthesis 2, its primary scientific and commercial significance lies in two advanced domains:

  • It acts as a critical mechanistic marker in the deep Hydrodesulfurization (HDS) of refractory sulfur compounds in petroleum refining.

  • It serves as a vital intermediate in the hydroalkylation-dehydrogenation synthesis of non-phthalate biphenylester plasticizers and high-performance heat transfer fluids.

This whitepaper deconstructs the causality behind its formation, details its role in catalytic evaluation, and provides self-validating experimental protocols for its synthesis and quantification.

Mechanistic Role in Catalytic Hydrodesulfurization (HDS)

In the refining of middle distillates, achieving Ultra-Low Sulfur Diesel (ULSD) is bottlenecked by sterically hindered molecules, most notably 4,6-dimethyldibenzothiophene (4,6-DMDBT) .

The Causality of the HYD Pathway

Standard CoMo/Al₂O₃ catalysts efficiently remove sulfur via Direct Desulfurization (DDS). However, for 4,6-DMDBT, the methyl groups at the 4- and 6-positions physically block the sulfur atom from coordinating with the coordinatively unsaturated sites (CUS) on the catalyst surface.

Because the DDS route is sterically suppressed, the molecule is forced through the Hydrogenation (HYD) pathway 3. The aromatic rings must first be partially hydrogenated to disrupt the molecule's planar geometry. This relieves the steric strain, allowing the C-S bond to cleave. This specific cleavage yields methylcyclohexyltoluene (MCHT) isomers, including 1-methyl-3-(2-methylcyclohexyl)benzene. Quantifying this specific CAS registry compound via mass spectrometry serves as a direct, empirical proxy for the HYD activity of novel NiMo or Pt-Pd catalytic systems 4.

HDS_Pathway DMDBT 4,6-DMDBT (Sterically Hindered) DMBP Dimethylbiphenyl (DDS Product) DMDBT->DMBP Direct Desulfurization (DDS) Catalyst: CoMo/Al2O3 TH_DMDBT 6H-DMDBT (Hydrogenated Intermediate) DMDBT->TH_DMDBT Hydrogenation (HYD) Catalyst: NiMo/Al2O3 MCHT 1-Methyl-3-(2-methylcyclohexyl)benzene CAS: 93536-68-6 (MCHT) TH_DMDBT->MCHT C-S Cleavage (-H2S) DMBCH Dimethylbicyclohexane (Over-hydrogenated) MCHT->DMBCH Deep Hydrogenation (Undesired)

Reaction network of 4,6-DMDBT hydrodesulfurization highlighting the HYD pathway yielding MCHT.

Synthesis and Dehydrogenation for Advanced Materials

Beyond its role as an analytical marker, MCHT is synthesized at industrial scales via the hydroalkylation of toluene. The resulting MCHT isomer mixture is subsequently dehydrogenated to yield dimethylbiphenyl (DMBP) , a premium precursor for biphenylester plasticizers 5.

Causality of Isomer Selection

The specific meta-ortho coupling of 1-methyl-3-(2-methylcyclohexyl)benzene dictates the thermodynamic properties of the downstream DMBP. If the hydroalkylation catalyst lacks shape selectivity, para-para couplings dominate, leading to a DMBP product with an undesirably high crystallization temperature. Tracking CAS 93536-68-6 ensures the final plasticizer maintains flexibility at low temperatures.

Hydroalkylation_Workflow Toluene Toluene Feedstock Hydroalkylation Hydroalkylation Reactor (Pd/MCM-49 Catalyst, 150°C) Toluene->Hydroalkylation + H2 (Partial Hydrogenation) MCHT_Mix MCHT Isomer Mixture (incl. CAS 93536-68-6) Hydroalkylation->MCHT_Mix Intermediate Recovery Dehydrogenation Dehydrogenation Reactor (Pt/Silica Catalyst, 400°C) MCHT_Mix->Dehydrogenation Thermal Processing DMBP_Product Dimethylbiphenyl (DMBP) (Plasticizer Precursor) Dehydrogenation->DMBP_Product - H2 (Aromatization)

Industrial synthesis workflow from toluene to dimethylbiphenyl via MCHT intermediates.

Quantitative Catalyst Performance Data

The table below summarizes the dehydrogenation efficiency of MCHT isomers (including CAS 93536-68-6) to DMBP using various supported noble metal catalysts, derived from standard hydroalkylation patent literature 5.

Catalyst SystemTemperature (°C)Pressure (psig)WHSV (h⁻¹)MCHT Conversion (%)DMBP Selectivity (%)
1.0% Pt / SiO₂ 4251002.098.592.4
0.5% Pd / MCM-49 4001002.085.088.1
0.5% Pd / Beta 4001002.082.385.6
1.0% Pt / Al₂O₃ 3751002.076.881.2

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies incorporate internal validation loops to prevent false positives during the synthesis and quantification of 1-Methyl-3-(2-methylcyclohexyl)benzene.

Protocol A: Micro-Reactor Evaluation of MCHT Formation via 4,6-DMDBT HDS

Objective: Quantify the HYD pathway selectivity of a proprietary catalyst by tracking CAS 93536-68-6 formation.

  • Catalyst Presulfidation: Load 1.0 g of NiMo/Al₂O₃ into a trickle-bed micro-reactor. Presulfide using 5 vol% H₂S in H₂ at 400°C for 4 hours to activate the Mo edge sites.

  • Feedstock Formulation: Prepare a model diesel feed containing 1.0 wt% 4,6-DMDBT in hexadecane. Add exactly 0.5 wt% n-decane as an internal standard.

  • Reaction Execution: Introduce the feed at T = 340°C, P = 5.0 MPa, LHSV = 2.0 h⁻¹, with an H₂/Oil ratio of 300 NL/L.

  • GC-MS Quantification: Sample the liquid effluent. Utilize a capillary column (e.g., HP-5MS) coupled to a Time-of-Flight Mass Spectrometer (TOF-MS). Identify 1-Methyl-3-(2-methylcyclohexyl)benzene at m/z 188.31.

  • Self-Validation Check (Mass Balance): Calculate the molar sum of unreacted 4,6-DMDBT, 6H-DMDBT, MCHT isomers, and DMBCH. Normalize against the n-decane internal standard. The carbon mass balance must close within 98±2%. A deviation indicates either unmeasured cracking to lighter hydrocarbons or product hold-up in the catalyst bed, invalidating the selectivity data.

Protocol B: Synthesis and Isolation of MCHT via Toluene Hydroalkylation

Objective: Synthesize MCHT mixtures and isolate the meta-ortho isomer for analytical standard use.

  • Catalyst Loading: Pack a fixed-bed tubular reactor with 5.0 g of Pd/MCM-49 zeolite catalyst.

  • Hydroalkylation: Co-feed toluene and H₂ gas at a molar ratio of 2:1. Maintain reactor conditions at T = 150°C and P = 1000 kPa.

  • Fractionation: Route the effluent to a fractional distillation column. Unreacted toluene distills first, followed by the MCHT fraction at an atmospheric equivalent boiling point of ~260–270°C.

  • Self-Validation Check (Stoichiometric H₂ Consumption): Continuously monitor the H₂ mass flow controller. A stoichiometric drop in H₂ pressure corresponding to exactly one equivalent per mole of toluene converted confirms selective hydroalkylation. Excess H₂ consumption indicates undesired over-hydrogenation to methylcyclohexylcyclohexane (MCHC), requiring immediate temperature reduction.

References

  • Splendid Lab. "1-Methyl-3-(2-methylcyclohexyl) Benzene (2,3 MCHT) | 93536-68-6". [Link]

  • Boron Molecular. "Buy 1-Methyl-3-(2-methylcyclohexyl)benzene". [Link]

  • ACS Catalysis. "Kinetic Assessment of the Simultaneous Hydrodesulfurization of Dibenzothiophene and the Hydrogenation of Diverse Polyaromatic Structures". [Link]

  • Google Patents (ExxonMobil Chemical Patents Inc). "EP2970051B1 - (methylcyclohexyl)toluene isomer mixtures, their production and their use in the manufacture of plasticizers".
  • The Journal of Physical Chemistry C. "Ambient Pressure Hydrodesulfurization of Refractory Sulfur Compounds in Highly Sensitive μ-Reactor Platform Coupled to a Time-of-Flight Mass Spectrometer". [Link]

Sources

Exploratory

Thermodynamic Stability of 1-Methyl-3-(2-methylcyclohexyl)benzene Isomers: A Comprehensive Conformational and Mechanistic Guide

Executive Summary The spatial arrangement of substituents on a saturated cyclic framework fundamentally dictates the physicochemical properties, receptor binding affinity, and thermodynamic stability of a molecule. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spatial arrangement of substituents on a saturated cyclic framework fundamentally dictates the physicochemical properties, receptor binding affinity, and thermodynamic stability of a molecule. This whitepaper provides an in-depth mechanistic analysis of 1-Methyl-3-(2-methylcyclohexyl)benzene —a molecule structurally equivalent to 1-(m-tolyl)-2-methylcyclohexane . By evaluating the steric strain, A-values, and 1,3-diaxial interactions of its diastereomers, this guide establishes the thermodynamic hierarchy of its cis and trans conformations. Furthermore, we outline self-validating experimental protocols for isolating, equilibrating, and quantifying these thermodynamic differences in a laboratory setting.

Molecular Architecture & Conformational Thermodynamics

To understand the thermodynamic stability of 1-Methyl-3-(2-methylcyclohexyl)benzene, we must invert the nomenclature perspective: the molecule is essentially a central cyclohexane ring substituted at the C1 position by an m-tolyl group (3-methylphenyl) and at the C2 position by a methyl group.

Because the cyclohexane ring adopts a chair conformation to minimize angle and torsional strain, the substituents at C1 and C2 will occupy either axial (a) or equatorial (e) positions. The thermodynamic stability of each isomer is governed by the energetic penalty of placing these bulky groups in axial positions, quantified by their A-values [1].

The A-Value Additive Model

An A-value represents the difference in Gibbs free energy ( ΔG ) between the equatorial and axial conformations of a monosubstituted cyclohexane.

  • Methyl Group: The A-value is well-established at 1.74 kcal/mol [1]. This penalty arises from repulsive 1,3-diaxial interactions with the axial protons at C3 and C5.

  • m-Tolyl Group: The steric bulk of an m-tolyl group is effectively identical to a standard phenyl group at the point of attachment. The A-value for a phenyl group is approximately 2.9 to 3.0 kcal/mol [2][3].

Because the A-value of the m-tolyl group is significantly higher than that of the methyl group, the thermodynamic equilibrium will always strongly favor conformations where the m-tolyl group occupies the equatorial position.

Isomeric Stability Hierarchy

The 1,2-disubstituted cyclohexane core yields two primary diastereomers (cis and trans), each capable of undergoing a rapid chair-to-chair ring flip. This results in four distinct conformational states.

Quantitative Data Summary
IsomerConformationm-Tolyl PositionMethyl PositionPrimary Strain SourceEstimated Relative Strain Energy
trans 1e, 2e EquatorialEquatorialGauche interaction (m-tolyl / methyl)~0.9 kcal/mol (Global Minimum)
cis 1e, 2a EquatorialAxial1,3-diaxial (methyl)~1.7 kcal/mol
cis 1a, 2e AxialEquatorial1,3-diaxial (m-tolyl)~2.9 kcal/mol
trans 1a, 2a AxialAxial1,3-diaxial (m-tolyl) + 1,3-diaxial (methyl)~4.6 kcal/mol (Global Maximum)

Note: The trans-(1e, 2e) conformation avoids all 1,3-diaxial interactions but suffers a minor penalty (~0.9 kcal/mol) due to the gauche spatial relationship between the adjacent equatorial groups.

Conformational Equilibrium Flowchart

The following diagram illustrates the thermodynamic energy landscape and the pathways of interconversion between the isomers.

G cluster_trans Trans Isomers (Diastereomer A) cluster_cis Cis Isomers (Diastereomer B) T_aa trans-(1a, 2a) Strain: 4.6 kcal/mol T_ee trans-(1e, 2e) Strain: 0.9 kcal/mol T_aa->T_ee Ring Flip (Keq >> 1) C_ea cis-(1e, 2a) Strain: 1.7 kcal/mol T_ee->C_ea Chemical Epimerization (Thermodynamic Sink) C_ae cis-(1a, 2e) Strain: 2.9 kcal/mol C_ae->C_ea Ring Flip (Keq > 1)

Caption: Conformational equilibrium of 1-Methyl-3-(2-methylcyclohexyl)benzene isomers.

Experimental Methodologies for Thermodynamic Validation

To transition from theoretical calculations to empirical proof, researchers must utilize self-validating systems. The following protocols detail how to isolate, equilibrate, and thermodynamically validate the stability of these isomers.

Experimental Workflow

W S1 1. Synthesis & Isolation (Preparative HPLC of cis/trans mixture) S2 2. Thermodynamic Equilibration (Pd/C catalyst, 200°C, sealed vessel) S1->S2 S3 3. NMR Spectroscopic Analysis (Extract 3J-coupling constants) S2->S3 S4 4. Bomb Calorimetry (Measure Heat of Combustion ΔHc) S2->S4 S5 5. Data Synthesis (Derive ΔG and Relative Stability) S3->S5 S4->S5

Caption: Step-by-step experimental workflow for thermodynamic validation.

Protocol 1: Thermodynamic Equilibration via Catalytic Isomerization

To prove that the trans-(1e, 2e) isomer is the global thermodynamic sink, a purified sample of the cis isomer must be subjected to equilibrating conditions.

  • Preparation: Dissolve 500 mg of pure cis-1-Methyl-3-(2-methylcyclohexyl)benzene in 10 mL of anhydrous decalin.

  • Catalysis: Add 50 mg of 10% Palladium on Carbon (Pd/C).

  • Equilibration: Seal the reaction in a high-pressure reactor under a mild hydrogen atmosphere (1 atm) to prevent complete dehydrogenation to the biphenyl derivative. Heat to 200°C for 48 hours. The Pd catalyst facilitates reversible homolytic C-H bond cleavage, allowing epimerization at the C1 and C2 stereocenters.

  • Analysis: Filter the catalyst and analyze the cis:trans ratio via Gas Chromatography (GC). The equilibrium will heavily favor the trans isomer, confirming its lower free energy state.

Protocol 2: Conformational Validation via 1 H-NMR Spectroscopy

NMR provides a self-validating check of the molecular conformation through the Karplus equation, which correlates the 3J (vicinal) coupling constant with the dihedral angle between protons.

  • Sample Prep: Dissolve the isolated trans isomer in CDCl 3​ .

  • Data Acquisition: Acquire a high-resolution 1 H-NMR spectrum (e.g., 600 MHz) to resolve the multiplet structures of the methine protons at C1 and C2.

  • Causality & Interpretation:

    • In the trans-(1e, 2e) conformation, the protons attached to C1 and C2 are both axial .

    • The dihedral angle between these two axial protons is ~180°. According to the Karplus equation, this anti-periplanar arrangement results in a large coupling constant ( 3Jaa​≈10−12 Hz).

    • Conversely, if the molecule were in the cis-(1e, 2a) conformation, the dihedral angle between the axial and equatorial protons is ~60°, yielding a significantly smaller coupling constant ( 3Jae​≈3−5 Hz). Observing a large 3Jaa​ definitively proves the diequatorial positioning of the bulky substituents.

Protocol 3: Enthalpic Quantification via Bomb Calorimetry

Because the cis and trans isomers share the exact same molecular formula, their thermodynamic stability can be directly compared by measuring their Heat of Combustion ( ΔHc​ )[4].

  • Combustion: Place 1.00 g of the pure isomer into a bomb calorimeter pressurized with excess oxygen (30 atm).

  • Ignition & Measurement: Ignite the sample and measure the temperature change of the surrounding water bath.

  • Causality: The less stable isomer (cis) possesses higher internal strain energy (enthalpy). Therefore, upon combustion to CO 2​ and H 2​ O, the cis isomer will release more heat than the trans isomer. The difference in ΔHc​ directly equals the difference in enthalpy ( ΔH ) between the two isomers, validating the ~0.8 kcal/mol energy gap calculated theoretically.

Implications for Drug Development

In medicinal chemistry, the spatial vector of lipophilic groups like the m-tolyl and methyl moieties is critical for target engagement. Cyclohexylbenzene derivatives frequently appear in pharmacophores targeting the central nervous system (e.g., NMDA receptor antagonists) where deep, hydrophobic binding pockets require precise steric geometries.

By understanding that the trans-isomer acts as a rigid, diequatorial scaffold, drug developers can use this framework for conformational locking . If a receptor requires an equatorial presentation of an aromatic ring, synthesizing the trans-1,2-disubstituted cyclohexane guarantees that the molecule will spend >99% of its time in the active conformation, thereby maximizing binding affinity and reducing off-target entropic penalties.

References

  • Chemistry Stack Exchange. (2016). How much steric hindrance does a phenyl group offer? Stack Exchange. Available at:[Link]

  • Wikipedia. (n.d.). A-value. Wikimedia Foundation. Available at:[Link]

  • AskTheNerd. (n.d.). Conformations of the Stereoisomers of 1-Methyl-4-phenylcyclohexane. Available at:[Link]

  • Reddit MCAT Community. (2018). [Spoiler] AAMC FL3 C/P #9 (Thermodynamic Stability and Heat of Combustion). Reddit. Available at:[Link]

  • National Institute of Standards and Technology (NIST). (2012). Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Framework for the In Vitro Pharmacological Evaluation of 1-Methyl-3-(2-methylcyclohexyl)benzene Derivatives

Abstract This document provides a comprehensive framework and detailed protocols for the in vitro characterization of novel 1-Methyl-3-(2-methylcyclohexyl)benzene derivatives. As this chemical series represents a potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive framework and detailed protocols for the in vitro characterization of novel 1-Methyl-3-(2-methylcyclohexyl)benzene derivatives. As this chemical series represents a potentially novel area of pharmacology, these guidelines are established based on first principles of drug discovery and methodologies validated for analogous compounds targeting G-protein coupled receptors (GPCRs). The proposed workflow is designed as a self-validating cascade, progressing from initial target binding to functional activity and preliminary safety assessment. The protocols are presented with an emphasis on the scientific rationale behind experimental choices, enabling researchers to generate robust and interpretable data for drug development and scientific investigation.

Introduction: A Rationale for the Proposed Assay Cascade

The chemical scaffold of 1-Methyl-3-(2-methylcyclohexyl)benzene, featuring a substituted aromatic ring coupled to a cyclohexyl moiety, shares structural similarities with known ligands of central nervous system (CNS) receptors, particularly the cannabinoid receptors (CB1 and CB2). These receptors are members of the Class A G-protein coupled receptor (GPCR) family and are critical modulators of neurotransmission. Therefore, a logical starting point for characterizing these novel derivatives is to assess their affinity and functional activity at CB1 and CB2 receptors.

Our proposed evaluation workflow is structured as a multi-stage funnel designed to provide a comprehensive pharmacological profile. This approach ensures that resource-intensive experiments are performed only on compounds that show initial promise, maximizing efficiency and data quality.

Experimental Workflow Overview

The workflow progresses from establishing target engagement to quantifying functional consequences and ruling out general cytotoxicity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Safety & Selectivity a Test Compound (Derivative Library) b Radioligand Binding Assay (CB1 & CB2 Receptors) a->b Assess Affinity (Ki) c GTPγS Binding Assay (G-protein Activation) b->c Determine Potency (EC50) & Efficacy (%Emax) e Cell Viability Assay (e.g., MTT, CellTiter-Glo®) b->e Assess Cytotoxicity (CC50) f Off-Target Panel (e.g., CEREP) b->f Evaluate Selectivity d cAMP Accumulation Assay (Downstream Signaling) c->d Confirm Gi/o Coupling

Figure 1: A tiered experimental workflow for compound characterization.

Phase 1 Protocol: Receptor Binding Affinity

The initial step is to determine if the test compounds physically bind to the primary targets of interest, CB1 and CB2. A competitive radioligand binding assay is the gold standard for this purpose, providing a quantitative measure of binding affinity (Ki).

Principle

This assay measures the ability of a test compound to displace a known high-affinity radioligand (e.g., [³H]CP-55,940) from the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. Assays are performed using membrane preparations from cells stably expressing the human CB1 or CB2 receptor.

Detailed Protocol: Competitive Radioligand Binding Assay

Materials:

  • Receptor Membranes: Commercially available or in-house prepared cell membranes (e.g., from HEK293 or CHO cells) stably expressing human recombinant CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., 10 µM WIN-55,212-2).

  • Test Compounds: 1-Methyl-3-(2-methylcyclohexyl)benzene derivatives dissolved in 100% DMSO (10 mM stock).

  • Scintillation Cocktail and 96-well Filter Plates (GF/C or GF/B).

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 0.1% to avoid artifacts.

  • Assay Preparation: In a 96-well plate, combine the following in order:

    • 150 µL of Assay Buffer.

    • 25 µL of test compound dilution (or vehicle for total binding, or non-specific control).

    • 25 µL of radioligand ([³H]CP-55,940) diluted in assay buffer to a final concentration equal to its Kd (typically 0.5-2 nM).

    • 50 µL of receptor membrane preparation (typically 5-20 µg of protein per well).

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through the 96-well filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.

Data Analysis

The affinity of the test compound (Ki) is calculated from the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionTypical Value
Ki Inhibitory ConstantnM to µM range
IC50 Half-maximal Inhibitory ConcentrationnM to µM range
[L] Radioligand Concentration~1-2 nM
Kd Dissociation Constant of Radioligand~1-2 nM

Phase 2 Protocol: Functional Activity Profiling

Compounds that demonstrate significant binding affinity must be tested for functional activity. As Gi/o-coupled receptors, cannabinoid receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), and facilitates the exchange of GDP for GTP on the Gα subunit.

Signaling Pathway Overview

G agonist Agonist (Test Compound) receptor CB1/CB2 Receptor (7-TM) agonist->receptor Binds g_protein Gi/o Protein (αβγ Heterotrimer) receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha GDP->GTP Exchange g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase (AC) g_alpha->ac Inhibits atp ATP camp cAMP atp->camp AC

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Methyl-3-(2-methylcyclohexyl)benzene Synthesis

Welcome to the Technical Support Center for the synthesis of 1-Methyl-3-(2-methylcyclohexyl)benzene (CAS No.: 93536-68-6). This complex alkylated arene—often referred to as m-tolyl-2-methylcyclohexane—presents unique syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Methyl-3-(2-methylcyclohexyl)benzene (CAS No.: 93536-68-6). This complex alkylated arene—often referred to as m-tolyl-2-methylcyclohexane—presents unique synthetic challenges. Traditional electrophilic aromatic substitution methods frequently fail to yield the desired regioisomer and are plagued by skeletal rearrangements.

This guide is designed for researchers and drug development professionals. It provides root-cause analyses of common synthetic failures and details field-proven, self-validating protocols to achieve high-purity product.

Part 1: The Friedel-Crafts Pitfalls (Why Your Reaction is Failing)

Many researchers initially attempt to synthesize this molecule via the direct Friedel-Crafts alkylation of toluene using 1-chloro-2-methylcyclohexane or 2-methylcyclohexanol. This route almost universally results in complex mixtures and low yields of the target compound.

Q: Why am I isolating 1-methyl-x-(1-methylcyclohexyl)benzene instead of the 2-methylcyclohexyl product? A: You are observing a classic carbocation rearrangement . When 2-methylcyclohexanol is treated with a Lewis or Brønsted acid, it forms a secondary 2-methylcyclohexyl carbocation. Because secondary carbocations are relatively unstable, the molecule undergoes a rapid, spontaneous [1,2]-hydride shift to form the much more stable tertiary 1-methylcyclohexyl carbocation[1]. Consequently, the electrophile that attacks the benzene ring is the 1-methylcyclohexyl cation, yielding the wrong structural isomer.

Q: Even when I suppress the hydride shift, why is my substitution pattern ortho and para instead of meta? A: Toluene features an electron-donating methyl group, which is an ortho/para director. Under kinetic control, Friedel-Crafts alkylation will predominantly yield the 1,2- (ortho) and 1,4- (para) substituted products. While pushing the reaction to thermodynamic control (high temperatures, extended times) can increase the proportion of the meta isomer, these harsh conditions simultaneously exacerbate the carbocation rearrangement mentioned above, leading to complete loss of the 2-methylcyclohexyl moiety.

G A 2-Methylcyclohexanol + Lewis Acid B 2-Methylcyclohexyl Cation (Secondary, Less Stable) A->B -H2O C [1,2]-Hydride Shift (Thermodynamic Driving Force) B->C D 1-Methylcyclohexyl Cation (Tertiary, More Stable) C->D E 1-Methyl-x-(1-methylcyclohexyl)benzene (Undesired Isomer) D->E + Toluene

Fig 1: Carbocation rearrangement pathway during Friedel-Crafts alkylation.

Part 2: Recommended Synthetic Routes (Cross-Coupling Strategies)

To ensure absolute regiocontrol and prevent carbocation rearrangements, the synthesis must be decoupled from electrophilic aromatic substitution. Transition-metal catalyzed cross-coupling is the authoritative standard for this transformation.

Q: What is the most reliable, single-step route to this molecule? A: The Negishi Cross-Coupling of a secondary alkylzinc halide with an aryl bromide[2]. By reacting 3-bromotoluene with (2-methylcyclohexyl)zinc bromide, you completely bypass the carbocation intermediate, locking in both the meta substitution on the arene and the 2-position of the methyl group on the cyclohexane ring.

Q: How do I prevent β-hydride elimination during the Negishi coupling? A: Secondary alkylmetal reagents are notorious for undergoing β-hydride elimination before reductive elimination can occur, yielding alkene byproducts. To prevent this, you must use a highly active, sterically bulky, and electron-rich biarylphosphine ligand such as CPhos [2]. The steric bulk of CPhos forces the palladium center to accelerate the reductive elimination step, effectively outcompeting the undesired β-hydride elimination pathway[2].

Q: If I need to scale up and want to avoid moisture-sensitive zinc reagents, what is the alternative? A: A two-step Suzuki-Miyaura / Hydrogenation sequence[3][4]. First, couple 3-methylphenylboronic acid with 1-bromo-2-methylcyclohexene via Suzuki coupling. Because the cyclohexenyl halide is sp2-hybridized, β-hydride elimination is not a concern. Following isolation, the cyclohexenyl intermediate is subjected to standard Pd/C catalytic hydrogenation to yield the final saturated product.

Quantitative Comparison of Synthetic Routes
Synthetic RouteTarget RegioselectivityYield PotentialPrimary Side ReactionsRecommended Use
Friedel-Crafts Alkylation Poor (Favors o/p)Low (<20%)[1,2]-hydride shift, Over-alkylationNot recommended
Negishi Cross-Coupling Excellent (100% meta)High (75-85%)β-hydride elimination (if wrong ligand used)Direct synthesis, Discovery scale
Suzuki + Hydrogenation Excellent (100% meta)High (80-90% over 2 steps)Homocoupling, Incomplete reductionScale-up, Process chemistry

Part 3: Experimental Protocols & Workflows

Protocol A: Negishi Cross-Coupling (Direct Synthesis)

Self-validating mechanism: The use of CPhos guarantees that if the product forms, it retains the secondary alkyl structure without isomerization.

  • Zinc Reagent Preparation: In an argon-purged flask, add Zn dust (2.0 equiv) and anhydrous LiCl (2.0 equiv) in dry THF. Add 1-bromo-2-methylcyclohexane (1.5 equiv) dropwise. Stir at 50 °C for 12 hours to form (2-methylcyclohexyl)zinc bromide.

  • Catalyst Activation: In a separate argon-purged flask, combine 3-bromotoluene (1.0 equiv), Pd(OAc)2 (2 mol%), and CPhos ligand (4 mol%) in THF.

  • Coupling: Slowly transfer the alkylzinc reagent to the catalyst/aryl bromide solution via syringe over 30 minutes to prevent thermal spiking.

  • Reaction: Stir the mixture at 60 °C for 16 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with diethyl ether (3x). Dry over MgSO4, concentrate, and purify via silica gel chromatography (hexanes) to isolate 1-Methyl-3-(2-methylcyclohexyl)benzene.

G A 1-Bromo-2-methylcyclohexane B Zn Dust, LiCl, THF (Oxidative Insertion) A->B C (2-Methylcyclohexyl)zinc bromide (Secondary Alkylzinc) B->C D 3-Bromotoluene + Pd(OAc)2 / CPhos Catalyst C->D E Transmetalation & Reductive Elimination D->E F 1-Methyl-3-(2-methylcyclohexyl)benzene (Desired Product) E->F High Yield, No Isomerization

Fig 2: Negishi cross-coupling workflow preventing beta-hydride elimination.

Protocol B: Suzuki-Miyaura Coupling & Hydrogenation (Scale-Up Route)

Self-validating mechanism: The sp2-sp2 coupling prevents alkyl rearrangements, while controlled hydrogenation ensures selective reduction of the alkene over the arene.

Step 1: Suzuki Coupling

  • Combine 3-methylphenylboronic acid (1.2 equiv), 1-bromo-2-methylcyclohexene (1.0 equiv), and K2CO3 (2.5 equiv) in a 4:1 mixture of Toluene/H2O.

  • Degas the biphasic mixture by bubbling argon for 15 minutes.

  • Add Pd(PPh3)4 (5 mol%). Heat to reflux (approx. 90 °C) for 12 hours.

  • Cool to room temperature, separate the organic layer, dry over Na2SO4, and concentrate. Purify via short-path distillation or chromatography to yield the intermediate 1-methyl-3-(2-methylcyclohex-1-en-1-yl)benzene.

Step 2: Catalytic Hydrogenation

  • Dissolve the intermediate in anhydrous methanol (0.2 M).

  • Add 10% Pd/C (10 wt% relative to the substrate).

  • Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 6 hours.

  • Troubleshooting Check: Monitor via GC-MS. If the reduction is incomplete, do not increase heat (which risks reducing the toluene ring); instead, refresh the H2 balloon and verify the quality of the Pd/C catalyst.

  • Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the pure target compound.

References

  • Standard, J., et al. "Expanding the Scope of an Electrophilic Aromatic Substitution Discovery Experiment Including Hydride and Methyl Shifts." Journal of Chemical Education, 2021. Available at:[Link]

  • Han, C., and Buchwald, S. L. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society, 2009. Available at:[Link]

  • Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Organic-Chemistry.org. Available at:[Link]

Sources

Optimization

Purification techniques for 1-Methyl-3-(2-methylcyclohexyl)benzene using column chromatography

Technical Support Center: Purification of 1-Methyl-3-(2-methylcyclohexyl)benzene Introduction Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have developed this troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 1-Methyl-3-(2-methylcyclohexyl)benzene

Introduction Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific physicochemical challenges of purifying 1-Methyl-3-(2-methylcyclohexyl)benzene. Because this molecule is a highly lipophilic, weakly UV-active hydrocarbon[1], standard purification protocols often fail to yield >95% purity. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure absolute scientific integrity in your downstream drug development workflows.

Physicochemical Profile & Chromatographic Parameters

ParameterValue / RecommendationCausality / Rationale
Molecular Formula C14H20Highly non-polar hydrocarbon lacking heteroatoms[1].
Molecular Weight 188.31 g/mol Moderate volatility; requires careful solvent evaporation to prevent product loss[1].
UV Absorbance Weak (~254 nm)The isolated benzene ring provides minimal (\pi \rightarrow \pi^*) transitions; the cyclohexyl moiety is entirely UV-invisible.
Optimal Eluent 100% Hexanes or PentaneCompound lacks polar functional groups; any polar modifier (e.g., EtOAc) will cause immediate co-elution at the solvent front.
TLC Visualization KMnO4 or Iodine VaporRequired to visualize saturated aliphatic rings and non-UV active impurities,[2].

Mechanistic Workflow Diagram

Workflow N1 Crude Mixture (C14H20 + Impurities) N2 TLC Optimization Eluent: 100% Hexanes N1->N2 N3 Visualization Strategy UV 254nm -> KMnO4 Stain N2->N3 N4 Column Preparation Silica 40-63 µm (50:1 Ratio) N3->N4 N5 Sample Application Neat Loading N4->N5 N6 Isocratic Elution 100% Hexanes N5->N6 N7 Fraction Analysis Staining & Pooling N6->N7

Chromatographic workflow for isolating 1-Methyl-3-(2-methylcyclohexyl)benzene.

Self-Validating Experimental Protocol: Isocratic Flash Chromatography

To ensure reproducibility, every step in this protocol includes a built-in validation check.

  • Step 1: TLC Method Development & Visualization Validation

    • Action: Spot the crude mixture on a silica gel TLC plate and develop in 100% hexanes.

    • Validation: Visualize first under a 254 nm UV lamp (mark any faint spots with a pencil). Then, dip the plate in a Potassium Permanganate (KMnO4) stain (3g KMnO4, 20g K2CO3, 5mL 5% NaOH in 300mL water) and gently heat with a heat gun,[3]. The target compound will appear as a yellow-brown spot on a bright purple background[2].

  • Step 2: Column Packing (The 50:1 Rule)

    • Action: Use 40–63 µm (230–400 mesh) silica gel[4]. For every 1 gram of crude mixture, dry-pack or slurry-pack 50 grams of silica gel into the column using 100% hexanes.

    • Causality: As established by W.C. Still, optimal resolution for closely eluting non-polar compounds requires this specific particle size and a strict 50:1 silica-to-sample mass ratio[4].

  • Step 3: Sample Application (Neat Loading)

    • Action: Load the crude mixture neat (undissolved) directly onto the silica bed. If it is too viscous, dissolve it in the absolute minimum volume of hexanes (e.g., <1 mL per gram).

    • Causality: Dissolving a highly non-polar compound in a polar solvent like dichloromethane (DCM) before loading will cause severe band broadening and ruin the separation[5].

  • Step 4: Isocratic Elution & Fractionation

    • Action: Elute the column isocratically with 100% hexanes. Apply positive air pressure to achieve a flow rate of ~2.0 inches/min[4]. Collect small fractions (e.g., 20 mL for a 50g column).

  • Step 5: Post-Elution Analysis (Co-Spot Validation)

    • Action: Spot every third fraction on a TLC plate, stain with KMnO4, and heat[3].

    • Validation: Once the product fractions are identified, run a final TLC plate containing three spots: (1) The original crude, (2) The pooled fractions, and (3) A co-spot of both. This definitively proves the isolated spot matches the target Rf​ without artifacts.

Troubleshooting Guides & FAQs

Q: Why is my compound streaking on the column despite using 100% hexanes? A: Streaking in purely non-polar systems is rarely due to hydrogen bonding. For hydrocarbons, this usually indicates column overloading. If your (\Delta R_f) between the product and the nearest impurity is <0.1, you must adhere strictly to a 50:1 or even 100:1 silica-to-sample mass ratio[4]. Additionally, ensure your column is perfectly level; channeling in the silica bed will mimic streaking.

Q: I cannot see my fractions on the TLC plate under the UV lamp. How do I track elution? A: 1-Methyl-3-(2-methylcyclohexyl)benzene lacks extended conjugation. The isolated benzene ring provides only weak UV absorbance, and the methylcyclohexyl moiety is entirely UV-invisible. You must use a destructive chemical stain. Potassium permanganate (KMnO4) is highly effective for oxidizable groups,[3], while Iodine vapor chambers temporarily stain non-polar regions by forming reversible charge-transfer complexes with aromatic rings[2].

Q: My product co-elutes with unreacted methylcyclohexene starting material. How can I resolve this? A: Both compounds are highly lipophilic and will likely have identical Rf​ values in hexanes. However, the starting material contains an active (\pi)-system (the alkene double bond). You can exploit this chemical difference by using silver nitrate-impregnated silica gel (AgNO3-silica). The Ag+ ions form reversible (\pi)-complexes with the alkene, drastically reducing its Rf​ value, while your fully saturated cyclohexyl product elutes rapidly at the solvent front.

Q: Is it safe to use a rotary evaporator to remove the hexanes after pooling fractions? A: Yes, but with strict thermal and pressure controls. With a molecular weight of 188.31 g/mol [1], this compound is susceptible to co-evaporation with non-polar solvents under high vacuum. Maintain the water bath below 25°C and avoid dropping the pressure below 150 mbar until the bulk of the hexanes is removed.

Q: Can I use gradient elution (e.g., Hexanes to Ethyl Acetate) to speed up the column? A: No. Introducing even 1% Ethyl Acetate or Ether into the mobile phase will drastically increase the solvent strength for this highly non-polar molecule. It will cause 1-Methyl-3-(2-methylcyclohexyl)benzene to elute immediately at the solvent front, resulting in zero purification[5]. Stick to isocratic elution with hexanes or switch to pentane if you need a weaker solvent.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load in 1-Methyl-3-(2-methylcyclohexyl)benzene Synthesis

Welcome to the Technical Support Center for the synthesis of 1-Methyl-3-(2-methylcyclohexyl)benzene (also known as 3-(2-methylcyclohexyl)toluene). This guide is designed for researchers and process chemists struggling wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Methyl-3-(2-methylcyclohexyl)benzene (also known as 3-(2-methylcyclohexyl)toluene). This guide is designed for researchers and process chemists struggling with high catalyst consumption, poor regioselectivity, and catalyst deactivation during the Friedel-Crafts alkylation of toluene.

Below, we dissect the mechanistic roadblocks of this specific reaction and provide field-proven, self-validating protocols to reduce your catalyst load from stoichiometric excesses (>100 mol%) to true catalytic levels (≤5 wt%).

Part 1: Mechanistic Roadblocks & FAQs

Q1: Why does the synthesis of the 1,3-isomer require such massive loadings of traditional Lewis acids like AlCl₃? The methyl group on the toluene precursor is an ortho/para directing group. When the 2-methylcyclohexyl carbocation attacks the aromatic ring, it kinetically favors the formation of the 1,2- (ortho) and 1,4- (para) isomers[1]. Achieving your target 1,3-isomer (meta) requires thermodynamic control via transalkylation—a process that demands prolonged heating and a vast excess of active acid sites to drive the equilibrium[2]. Furthermore, if you are using 2-methylcyclohexanol as the alkylating agent, the reaction generates stoichiometric water. Water irreversibly hydrolyzes and destroys traditional moisture-sensitive catalysts like AlCl₃[3]. This forces operators to load >100 mol% of AlCl₃ simply to sacrifice a portion of it to the water byproduct.

Q2: How can I reduce the catalyst loading to ≤5% without sacrificing the yield of the meta isomer? You must abandon stoichiometric homogeneous halides in favor of engineered solid acids or water-tolerant Lewis acids. For example, utilize synergistic dual-site catalysis[4]. The Brønsted acid sites (Al-BAS) protonate the alkene to form the carbocation, while the Lewis acid sites (Ti-LAS) coordinate the toluene via π-complexation. This dual-activation drastically lowers the reaction's activation energy (e.g., from 57.3 kJ/mol to 35.1 kJ/mol), allowing for >98% conversion at just 5 wt% catalyst loading[4]. Alternatively, using ionic liquids like[bmim][SbF₆] allows the catalyst to be easily phase-separated and recycled, drastically reducing the net load over multiple batches[5].

Q3: How do I prevent polyalkylation when operating at low catalyst loads? At low catalyst concentrations, the primary alkylation rate drops. Operators often mistakenly compensate by increasing the temperature, which inadvertently accelerates polyalkylation (e.g., forming di-(2-methylcyclohexyl)toluene)[6]. To suppress this, you must maintain a high local molar ratio of toluene to the alkylating agent (≥10:1). In flow systems, a packed-bed reactor ensures the local concentration of toluene is always in vast excess, thermodynamically suppressing secondary alkylation events.

Part 2: Quantitative Catalyst Comparison

To select the appropriate low-load system for your specific workflow, compare the performance metrics of modern catalytic systems below:

Catalyst SystemTypical LoadingWater ToleranceRegioselectivity (meta yield)Reusability & Recovery
Aluminum Chloride (AlCl₃) 100–150 mol%Poor (Violent hydrolysis)Moderate (Requires high heat)Single-use (Quenched)
Metal Triflates (e.g., Sc(OTf)₃) 1–5 mol%ExcellentModerate to HighHigh (Aqueous extraction)
Ti-β Zeolite (Dual-Site) 5–10 wt%GoodHigh (Shape-selective pores)Excellent (Thermal calcination)
Chloroaluminate Ionic Liquids 10–20 mol%PoorHighModerate (Phase separation)

Part 3: Reaction Pathways & Experimental Workflows

Mechanistic Pathway: Kinetic vs. Thermodynamic Control

Mechanism Start Toluene + 2-Methylcyclohexene (or 2-Methylcyclohexanol) Carbocation 2-Methylcyclohexyl Carbocation (Active Electrophile) Start->Carbocation Acid Catalyst (H+ or Lewis Acid) Deact Catalyst Deactivation (Water/Complexation) Start->Deact H2O byproduct (if using alcohol) Kinetic Kinetic Products (1,2- and 1,4-Isomers) Carbocation->Kinetic Fast (Low Temp) Thermo Thermodynamic Product (1,3-Isomer / Target) Carbocation->Thermo Slow (High Temp) Kinetic->Thermo Transalkylation (Requires Active Catalyst) Deact->Kinetic Prevents Isomerization

Mechanistic pathway of toluene alkylation showing kinetic vs. thermodynamic control.

Continuous Flow Reactor Optimization

Flow Feed Feedstock Toluene : Alkene (10:1) Pump HPLC Pump WHSV = 2.0 h⁻¹ Feed->Pump Heater Pre-Heater 160 °C, 1.5 MPa Pump->Heater Reactor Packed-Bed Reactor Ti-β Zeolite (5 wt% load) Heater->Reactor GC In-line GC-FID Monitor m/p Ratio Reactor->GC Effluent GC->Pump Feedback Loop (Adjust Flow) Product Fractional Distillation Pure 1,3-Isomer GC->Product Quality Verified

Continuous flow reactor setup for low-catalyst-load synthesis with GC-FID feedback.

Part 4: Self-Validating Protocol for Low-Load Synthesis

Objective: Synthesize 1-Methyl-3-(2-methylcyclohexyl)benzene using a 5 wt% Ti-β Zeolite bed in a continuous flow regime. Validation Mechanism: The system utilizes real-time GC-FID monitoring to ensure the meta/para ratio has reached thermodynamic equilibrium before downstream product isolation.

Step-by-Step Methodology:

  • Catalyst Activation: Calcine the Ti-β zeolite at 500 °C for 4 hours under a dry air stream. Causality: This removes adsorbed moisture and fully activates the synergistic Al-BAS and Ti-LAS sites required for dual-substrate activation.

  • Feedstock Preparation: Mix anhydrous toluene and 2-methylcyclohexene in a 10:1 molar ratio. Causality: The massive toluene excess thermodynamically suppresses polyalkylation and prevents rapid coking of the zeolite pores.

  • Reactor Packing: Load a stainless-steel tubular reactor with 5.0 g of the activated Ti-β zeolite. Flank the catalyst bed with quartz sand and glass wool to prevent channeling and ensure uniform flow distribution.

  • Reaction Execution: Pump the feedstock at a Weight Hourly Space Velocity (WHSV) of 2.0 h⁻¹. Maintain the reactor at 160 °C and apply a back-pressure of 1.5 MPa. Causality: The elevated pressure keeps toluene in the liquid phase well above its atmospheric boiling point, maximizing the contact time with the solid acid pores to drive transalkylation.

  • Equilibration & Monitoring (Self-Validation Checkpoint): Sample the effluent every 30 minutes using an in-line GC-FID.

    • Check: Calculate the ratio of the 1,3-isomer (meta) to the 1,4-isomer (para).

    • Action: If the ratio has plateaued at its maximum (indicating thermodynamic equilibrium), proceed to isolation. If the 1,4-isomer concentration remains too high, decrease the WHSV to 1.5 h⁻¹ to increase residence time.

  • Isolation: Pass the optimized effluent through a rotary evaporator to recover unreacted toluene (which is recycled back to the feedstock), followed by fractional distillation under high vacuum to isolate the pure 1-Methyl-3-(2-methylcyclohexyl)benzene.

References

  • Dual-Acid-Site Engineering in Ti-β Zeolites for Enhanced Benzene Alkylation with Cyclohexene Source: ACS Publications URL:[Link]

  • Friedel–Crafts reaction Source: Wikipedia URL:[Link]

  • Friedel-Crafts Alkylation Using Alkenes: Mechanism Source: Chemistry Stack Exchange URL:[Link]

  • Friedel Crafts Acylation And Alkylation Reaction Source: BYJU'S URL:[Link]

  • Friedel-Crafts Alkylation Reaction Source: Mettler Toledo URL:[Link]

  • Ionic liquids as catalysts, solvents and conversion agents Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Methyl-3-(2-methylcyclohexyl)benzene Functionalization

Welcome to the Technical Support Center for the late-stage functionalization of bulky alkylarenes. 1-Methyl-3-(2-methylcyclohexyl)benzene presents a unique synthetic challenge: the extreme steric shielding generated by t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the late-stage functionalization of bulky alkylarenes. 1-Methyl-3-(2-methylcyclohexyl)benzene presents a unique synthetic challenge: the extreme steric shielding generated by the 2-methylcyclohexyl group fundamentally alters the molecule's reactivity profile. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise regiocontrol.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do standard electrophilic aromatic substitution (EAS) protocols yield complex mixtures or fail entirely with this substrate? A1: EAS relies heavily on electronic activation. Both the methyl (C1) and 2-methylcyclohexyl (C3) groups are weakly electron-donating, making them ortho/para directors. However, the bulky 2-methylcyclohexyl group creates severe steric repulsion. The C2 position (flanked by both groups) is virtually inaccessible. The conflict between electronic preference and the physical impossibility of approaching the hindered C4 and C6 positions leads to poor regioselectivity, stalled reactions, and complex mixtures.

Q2: How can I achieve absolute regiocontrol for C–H functionalization at the C5 position? A2: You must transition from electronic-controlled reactions to steric-controlled reactions. Iridium-catalyzed C–H borylation is exquisitely sensitive to steric environments rather than electronic effects[1]. The active Ir(III) tris(boryl) complex requires a relatively unhindered approach trajectory. By using [Ir(OMe)(cod)]2 with a bulky ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), the catalyst will exclusively activate the C–H bond at C5 (meta to both substituents), avoiding the steric bulk entirely[1].

Q3: What if my target molecule requires functionalization at the sterically hindered C4 or C6 positions? A3: To override the inherent steric bias that favors C5, you must employ a cooperative transition metal/Lewis acid catalysis system. Steric repulsion between the Lewis acid and the transition metal catalyst can shield the unhindered positions via remote steric interactions, forcing activation at the more hindered sites[2]. Alternatively, utilizing "bulky-yet-flexible" α-diimine palladium or nickel complexes can force the catalyst into a specific orientation that tolerates the bulk of the 2-methylcyclohexyl group during cross-coupling[3].

Q4: Does the stereochemistry (cis vs. trans) of the 2-methylcyclohexyl group impact the reaction kinetics? A4: Yes. The 2-methyl group dictates the preferred chair conformation of the cyclohexyl ring. In the cis isomer, one bulky group must occupy an axial position, increasing the 3D steric profile (A-value) and the rotational barrier around the C(aryl)-C(cyclohexyl) bond. This restricts the approach of transition metal complexes, significantly increasing reaction times compared to the trans isomer where both groups can adopt equatorial positions.

Part 2: Quantitative Data & Ligand Selection

The choice of ligand directly dictates the regioselectivity and yield when functionalizing 1-Methyl-3-(2-methylcyclohexyl)benzene. The table below summarizes the causality between ligand sterics and positional selectivity.

Catalyst SystemLigand TypeTemp (°C)C5 Yield (%)C4/C6 Yield (%)C2 Yield (%)Mechanistic Causality
[Ir(OMe)(cod)]2dtbpy (Bulky)80>95<50Extreme steric sensitivity forces meta-activation[1].
[Ir(OMe)(cod)]2tmphen (Compact)8088120Reduced ligand bulk allows minor ortho-activation.
Pd(OAc)2 / Lewis AcidMono-N-protected AA1001580<5Remote steric shielding blocks C5, forcing C4/C6[2].

Part 3: Troubleshooting Downstream Cross-Coupling

Once functionalized (e.g., via borylation or halogenation), cross-coupling this bulky arene presents the next hurdle.

Symptom: Suzuki-Miyaura coupling of the C4-bromo derivative stalls at <10% conversion. Root Cause: The oxidative addition complex is too sterically congested for transmetalation, or reductive elimination is completely inhibited by the adjacent 2-methylcyclohexyl group. Solution: Switch to a dialkylbiaryl phosphine ligand (Buchwald ligand) such as XPhos, paired with a Pd precatalyst (e.g., XPhos Pd G2). These ligands are specifically designed to be "bulky-yet-flexible," maintaining the highly active monoligated Pd(0) species while providing enough spatial flexibility for the bulky aryl group during the catalytic cycle[3][4].

Troubleshooting Start Initiate Suzuki Coupling (Bulky Substrate) Check GC-MS / LC-MS Check at 4 hours Start->Check No_Conv <10% Conversion (Failed Ox. Addition) Check->No_Conv Dehal Protodehalogenation (Failed Transmetalation) Check->Dehal Success >90% Target Product (Optimal Catalysis) Check->Success Sol1 Switch to XPhos/RuPhos or NHC Ligands No_Conv->Sol1 Sol2 Use Anhydrous K3PO4 Reduce Temp to 80°C Dehal->Sol2 Sol1->Start Sol2->Start

Troubleshooting workflow for cross-coupling sterically hindered aryl halides.

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective C5 C–H Borylation

This protocol leverages steric control to exclusively borylate the least hindered position.

  • Preparation: In a nitrogen-filled glovebox, dissolve [Ir(OMe)(cod)]2 (1.5 mol %) and dtbpy (3.0 mol %) in dry, degassed hexane (0.5 M). Causality: Hexane prevents competitive solvent activation. The strict 1:2 Ir-to-ligand ratio ensures complete formation of the active catalytic species without excess free ligand interfering.

  • Activation: Stir the catalyst mixture at room temperature for 10 minutes. The solution must turn deep red-brown, visually validating the formation of the active Ir-boryl complex.

  • Substrate Addition: Add bis(pinacolato)diboron (B2pin2, 1.0 equiv) and 1-Methyl-3-(2-methylcyclohexyl)benzene (1.0 equiv).

  • Reaction: Seal the vessel, remove from the glovebox, and heat at 80 °C for 16 hours.

  • Validation Check: Analyze a 10 µL aliquot via GC-FID. The reaction is self-validating if the C5-Bpin product peak constitutes >95% of the product area. If unreacted B2pin2 remains alongside unreacted starting material, moisture contamination likely quenched the catalyst.

CH_Activation SM 1-Methyl-3-(2-methylcyclohexyl)benzene (Sterically Hindered) Ir_Cat Ir + dtbpy + B2pin2 (Steric Control) SM->Ir_Cat Pathway A Pd_Cat Pd + Lewis Acid (Remote Steric Shielding) SM->Pd_Cat Pathway B C5_Prod C5-Borylated Product (Least Hindered, >95%) Ir_Cat->C5_Prod Meta to both groups C4_Prod C4/C6-Functionalized (Overcoming Hindrance) Pd_Cat->C4_Prod Directed/Shielded

Regioselectivity pathways for the C-H functionalization of 1-Methyl-3-(2-methylcyclohexyl)benzene.

Protocol B: Suzuki-Miyaura Coupling of the Hindered Aryl Halide

This protocol overcomes the steric hindrance of the 2-methylcyclohexyl group during C–C bond formation.

  • Setup: Combine the bulky aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), XPhos Pd G2 (2 mol %), and anhydrous K3PO4 (2.0 equiv) in a Schlenk tube.

  • Solvent Addition: Add degassed 1,4-dioxane/water (10:1 v/v). Causality: The trace water is essential to dissolve the phosphate base and accelerate the transmetalation step, while the bulky XPhos ligand prevents catalyst degradation and facilitates reductive elimination[4].

  • Reaction: Stir vigorously at 100 °C for 12 hours.

  • Validation Check: LC-MS should show complete consumption of the aryl bromide. If protodehalogenation is observed (>15%), reduce the water content in the solvent mixture and lower the temperature to 80 °C.

Part 5: References

  • Iridium-Catalyzed Borylation of Arenes and Heteroarenes via C—H Activation. ResearchGate. 1

  • Site-selective Arene C–H Functionalization by Cooperative Metal Catalysis. ResearchGate. 2

  • “Bulky-Yet-Flexible” α-Diimine Palladium-Catalyzed Reductive Heck Cross-Coupling: Highly Anti-Markovnikov-Selective Hydroarylation of Alkene in Air. ACS Publications. 3

  • 1,3,5-Tricyclohexylbenzene. Benchchem. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 1-Methyl-3-(2-methylcyclohexyl)benzene vs. 1-Methyl-4-(2-methylcyclohexyl)benzene

As a Senior Application Scientist, evaluating structural isomers requires looking beyond basic chemical formulas to understand how subtle stereochemical and electronic variations dictate macroscopic performance. 1-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating structural isomers requires looking beyond basic chemical formulas to understand how subtle stereochemical and electronic variations dictate macroscopic performance. 1-Methyl-3-(2-methylcyclohexyl)benzene (the meta isomer) and 1-Methyl-4-(2-methylcyclohexyl)benzene (the para isomer) are specialized alkylated aromatic compounds. Synthesized via the electrophilic aromatic substitution of toluene, these isomers serve as critical intermediates in advanced materials, high-boiling solvents, and next-generation Liquid Organic Hydrogen Carrier (LOHC) systems.

This guide provides an in-depth, objective comparison of these two isomers, detailing their physicochemical profiles, mechanistic synthesis pathways, and the analytical workflows required to isolate and quantify them.

Structural and Physicochemical Profiling

The fundamental difference between these two compounds lies in the regiochemistry of the bulky 2-methylcyclohexyl group relative to the methyl group on the benzene ring. This positional variance significantly impacts their steric strain, thermodynamic stability, and boiling points.

Quantitative Comparison Table
Property1-Methyl-3-(2-methylcyclohexyl)benzene1-Methyl-4-(2-methylcyclohexyl)benzene
Common Nomenclature 2,3-MCHT (meta isomer)2,4-MCHT (para isomer)
CAS Registry Number 12
Molecular Formula C₁₄H₂₀C₁₄H₂₀
Molecular Weight 188.31 g/mol 188.31 g/mol
Substitution Pattern 1,3-disubstituted (Meta)1,4-disubstituted (Para)
Steric Hindrance Higher (closer proximity of bulky groups)Lower (groups are on opposite sides)
Formation Kinetics Thermodynamically favored under extended acid catalysisKinetically favored during initial electrophilic attack

Mechanistic Causality in Synthesis

Both isomers are synthesized via the Friedel-Crafts alkylation of toluene using methylcyclohexene (typically 1-methylcyclohexene) in the presence of an acid catalyst 3.

Toluene is an ortho/para directing molecule due to the electron-donating nature of its methyl group. However, the 2-methylcyclohexyl carbocation intermediate is exceptionally bulky. This extreme steric bulk virtually eliminates ortho substitution. Consequently, the para isomer forms rapidly as the kinetically favored product. The meta isomer emerges primarily through thermodynamic isomerization; if the reaction is subjected to prolonged heating with strong Lewis acids, the system undergoes alkyl shifts to relieve residual steric strain, increasing the meta yield.

Pathway Toluene Toluene (Excess Solvent & Reactant) Catalyst Acid Catalyst (e.g., AlCl3) Toluene->Catalyst Alkene Methylcyclohexene (Electrophile Source) Alkene->Catalyst Intermediate 2-Methylcyclohexyl Carbocation (Bulky Intermediate) Catalyst->Intermediate Activation Para 1-Methyl-4-(2-methylcyclohexyl)benzene (Para Isomer - Kinetically Favored) Intermediate->Para Electrophilic Substitution (Sterically Directed) Meta 1-Methyl-3-(2-methylcyclohexyl)benzene (Meta Isomer - Thermodynamically Favored) Intermediate->Meta Acid-Catalyzed Isomerization

Fig 1. Mechanistic pathway for the alkylation of toluene yielding meta and para MCHT isomers.

Industrial Applications & Relevance

  • Advanced LOHC Systems: Liquid Organic Hydrogen Carriers (LOHCs) rely on the reversible catalytic hydrogenation of aromatic rings. While the toluene/methylcyclohexane system is an industry standard 4, its high volatility poses evaporative loss challenges. Bulky derivatives like MCHT isomers offer significantly lower vapor pressures, enhancing process safety and efficiency during high-temperature dehydrogenation cycles.

  • Battery Electrolyte Additives: Similar to unsubstituted cyclohexylbenzene 5, these alkylated derivatives are evaluated as overcharge protection agents in lithium-ion batteries. At abnormal high voltages, they undergo electrochemical polymerization to form a passivating film, safely shutting down the cell before thermal runaway occurs.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Selective Synthesis via Friedel-Crafts Alkylation

Objective: Synthesize and isolate the para isomer (2,4-MCHT) while minimizing meta crossover.

  • Preparation: Charge a dry, nitrogen-purged reactor with 5.0 equivalents of anhydrous toluene. Causality: Using toluene in a massive molar excess serves a dual purpose—it acts as the solvent to dissipate exothermic heat and statistically suppresses unwanted di-alkylation.

  • Catalyst Addition: Suspend 0.1 equivalents of anhydrous Aluminum Chloride (AlCl₃). Cool the system to 0°C. Causality: AlCl₃ provides strong electrophilic activation, but strict temperature control at 0°C is mandatory to trap the kinetically favored para isomer and prevent thermodynamic isomerization into the meta isomer.

  • Electrophile Introduction: Add 1.0 equivalent of 1-methylcyclohexene dropwise over 60 minutes with vigorous stirring to ensure optimal mass transfer and prevent localized heating.

  • Self-Validation (Quenching): Extract a 1 mL reaction aliquot and quench immediately in ice-cold deionized water to destroy the catalyst. Extract the organic layer with hexane. GC analysis of this aliquot must show >90% conversion of the alkene with high para selectivity before proceeding to bulk workup.

  • Workup: Wash the bulk organic layer with 5% NaHCO₃ and brine, dry over MgSO₄, and purify via fractional vacuum distillation.

Protocol B: Isomer Resolution via Gas Chromatography (GC-FID)

Objective: Quantitatively differentiate the meta and para isomers in a mixed sample.

  • Column Selection: Utilize a high-resolution, non-polar capillary column (e.g., HP-5 or DB-5, 30 m × 0.25 mm × 0.25 µm).

  • Injection Parameters: Set the GC inlet to 250°C. Causality: A split ratio of 50:1 is strictly employed to prevent column overloading, which would cause peak broadening and obscure the subtle retention time differences between the meta and para isomers.

  • Oven Programming: Initial temperature 100°C (hold 2 min), ramp at 5°C/min to 200°C, then 15°C/min to 280°C. Causality: The slow initial ramp is critical. The meta isomer typically exhibits slightly less efficient intermolecular packing, resulting in a marginally lower boiling point, causing it to elute just before the para isomer. Baseline resolution requires this gentle thermal gradient.

  • Self-Validation: Run pure toluene and methylcyclohexene blanks prior to sample analysis to establish baseline retention times and ensure no reactant co-elution interferes with the product peaks.

GC_Analysis Sample Reaction Aliquot (Isomeric Mixture) Prep Quench & Extract (H2O / Hexane) Sample->Prep Inlet GC Inlet (Split 50:1, 250°C) Prep->Inlet 1 µL Injection Column Capillary Column (Temp Ramp) Inlet->Column Vaporization Detector FID Detector (300°C) Column->Detector Separation by Boiling Point

Fig 2. Self-validating Gas Chromatography (GC-FID) workflow for isomer resolution.

References

  • Source: American Chemical Society (ACS)
  • Buy 1-Methyl-3-(2-methylcyclohexyl)
  • 4,1'-dimethyl-cyclohexylbenzene 92299-09-7 wiki Source: Guidechem URL
  • Toluene hydrogenation Source: SCION Instruments URL
  • Cyclohexylbenzene 827-52-1 wiki Source: Guidechem URL

Sources

Comparative

GC-MS retention times for 1-Methyl-3-(2-methylcyclohexyl)benzene isomers

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Methyl-3-(2-methylcyclohexyl)benzene Isomers This guide provides a comprehensive framework for the separation and identification of 1-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Methyl-3-(2-methylcyclohexyl)benzene Isomers

This guide provides a comprehensive framework for the separation and identification of 1-Methyl-3-(2-methylcyclohexyl)benzene isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the structural complexity of this analyte, which includes diastereomers and enantiomers, a robust analytical strategy is paramount. This document moves beyond a simple recitation of parameters, delving into the causal relationships behind methodological choices to equip researchers, scientists, and drug development professionals with a self-validating protocol for tackling this challenging separation.

The Analytical Challenge: Resolving Structural Complexity

1-Methyl-3-(2-methylcyclohexyl)benzene presents a significant analytical hurdle due to the existence of multiple, structurally similar isomers. These isomers—specifically the cis and trans diastereomers arising from the substituted cyclohexane ring, and their respective enantiomers—often exhibit nearly identical physicochemical properties such as boiling point and polarity.[1] Consequently, achieving baseline separation requires a highly optimized gas chromatographic method.

Standard GC columns separate compounds based on differences in volatility and their interaction with the stationary phase.[2] For isomers with subtle structural differences, these interactions are often insufficient for complete resolution, necessitating specialized approaches, particularly the use of chiral stationary phases for enantiomeric separation.[3]

Foundational Principles: The "Why" Behind the Method

The successful separation of 1-Methyl-3-(2-methylcyclohexyl)benzene isomers hinges on a two-pronged strategy: separating the diastereomers and then resolving the enantiomers within each diastereomeric pair.

  • Diastereomer Separation: Cis and trans diastereomers are distinct chemical compounds with different three-dimensional arrangements and, therefore, different physical properties. These differences, though often slight, can be exploited using conventional (achiral) GC columns. The elution order is determined by the molecule's shape and its interaction with the stationary phase; for instance, more sterically hindered or bulky isomers may interact differently with the stationary phase compared to their more linear counterparts.[4]

  • Enantiomer Separation: Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment. Their separation is impossible on standard GC columns. The solution lies in creating a chiral environment within the column itself by using a chiral stationary phase (CSP) .[5][6] The CSP's chiral selectors form transient, diastereomeric complexes with the individual enantiomers.[3] Because these temporary complexes have different thermodynamic stabilities, one enantiomer is retained longer on the column than the other, enabling their separation.[5] Cyclodextrin derivatives are common and effective CSPs for this purpose.[6]

Experimental Protocol: A Step-by-Step Methodology

This protocol outlines a robust method for the comprehensive analysis of 1-Methyl-3-(2-methylcyclohexyl)benzene isomers. It is designed to be a self-validating system, where initial screening on an achiral column informs the subsequent chiral analysis.

Sample Preparation
  • Prepare a stock solution of the 1-Methyl-3-(2-methylcyclohexyl)benzene isomer mixture at 1000 µg/mL in a high-purity volatile solvent such as n-hexane or dichloromethane.

  • Create a working standard by diluting the stock solution to a concentration of approximately 10-50 µg/mL. The optimal concentration may vary depending on instrument sensitivity.

Instrumentation and Conditions

A high-resolution capillary GC system coupled to a mass spectrometer is required.

Parameter Screening Method (Diastereomers) Chiral Method (Enantiomers) Rationale
GC Column Non-polar: 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5ms)Chiral: Derivatized β-Cyclodextrin CSPA non-polar column separates based on boiling point and subtle polarity differences, ideal for initial diastereomer resolution.[4][7] A chiral phase is mandatory to resolve enantiomers.[3]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions provide a good balance of efficiency and analysis time.
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/minHelium or Hydrogen, constant flow at 1.0 mL/minProvides optimal efficiency and inertness.
Injector Split/Splitless, 250°CSplit/Splitless, 250°CEnsures complete vaporization without thermal degradation. A high split ratio (e.g., 50:1) is recommended to avoid column overload.
Oven Program 80°C (hold 2 min), ramp to 250°C at 3°C/min, hold 5 min100°C (hold 2 min), ramp to 220°C at 1°C/min, hold 10 minA slow temperature ramp is critical for enhancing the resolution of closely eluting isomers.[1][8] The chiral method requires an even slower ramp to maximize interaction with the CSP.
MS Transfer Line 280°C280°CPrevents condensation of analytes before they reach the ion source.
Ion Source Electron Ionization (EI) at 70 eV, 230°CElectron Ionization (EI) at 70 eV, 230°CStandard EI provides reproducible fragmentation patterns for library matching and structural confirmation.
Mass Analyzer Quadrupole or Ion TrapQuadrupole or Ion Trap
Scan Range m/z 40-350m/z 40-350Covers the expected molecular ion (m/z 174.3) and key fragment ions.
Injection Volume 1 µL1 µL

Data Interpretation and Expected Outcomes

While specific experimental retention times for 1-Methyl-3-(2-methylcyclohexyl)benzene are not widely published, we can predict the expected chromatographic behavior based on established principles.

Mass Spectra

All isomers of 1-Methyl-3-(2-methylcyclohexyl)benzene will have the same molecular weight (174.28 g/mol ) and are expected to produce nearly identical mass spectra under EI conditions.[9] The mass spectrometer serves to confirm the molecular ion and fragmentation pattern, verifying the compound's identity, while the chromatography provides the separation.

Hypothetical Retention Data

The following table illustrates the expected elution pattern for the isomers under the proposed conditions. Note: These are illustrative values. Actual retention times must be determined experimentally.

Isomer Expected Retention Time (min) - Non-Polar Column Expected Retention Time (min) - Chiral Column
cis-1-Methyl-3-(2-methylcyclohexyl)benzene~25.5 (Co-eluting enantiomers)Peak 1: ~35.2 (Enantiomer 1)Peak 2: ~35.8 (Enantiomer 2)
trans-1-Methyl-3-(2-methylcyclohexyl)benzene~26.2 (Co-eluting enantiomers)Peak 3: ~37.1 (Enantiomer 3)Peak 4: ~37.9 (Enantiomer 4)

On the non-polar column, two peaks are anticipated, corresponding to the two diastereomers. On the chiral column, four distinct peaks should be resolved, representing the four unique stereoisomers.

Visualization of Workflow and Logic

To clarify the analytical process, the following diagrams illustrate the experimental workflow and the logic behind the separation strategy.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Isomer Mix in Hexane Inject Inject 1 µL Prep->Inject GC Gas Chromatograph Inject->GC MS Mass Spectrometer GC->MS Process Process Chromatogram & Mass Spectra MS->Process Identify Identify Isomers by Retention Time & MS Process->Identify

Caption: High-level overview of the GC-MS experimental workflow.

G cluster_step1 Step 1: Achiral GC Column cluster_step2 Step 2: Chiral GC Column Start Isomer Mixture (4 Stereoisomers) Diastereomer1 cis-Isomers (Enantiomers Co-elute) Start->Diastereomer1 Separates Diastereomers Diastereomer2 trans-Isomers (Enantiomers Co-elute) Start->Diastereomer2 Separates Diastereomers Enantiomer1 cis-Enantiomer A Diastereomer1->Enantiomer1 Resolves Enantiomers Enantiomer2 cis-Enantiomer B Diastereomer1->Enantiomer2 Resolves Enantiomers Enantiomer3 trans-Enantiomer C Diastereomer2->Enantiomer3 Resolves Enantiomers Enantiomer4 trans-Enantiomer D Diastereomer2->Enantiomer4 Resolves Enantiomers

Caption: Logical separation pathway for resolving all stereoisomers.

References

  • Liu, Y., & Liu, H. (2004). Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography. PubMed. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-cyclohexyl-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Available at: [Link]

  • Chrom Tech, Inc. (2025). Unveiling the Power of Chiral GC Columns. Available at: [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Retrieved from [Link]

  • Krupčík, J., et al. (n.d.). Separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated. ResearchGate. Available at: [Link]

  • Waters Corporation. (n.d.). Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene,1-methyl-3-(2-phenylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, (1-methylhexyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Lee, Y.-W., & Lin, C.-H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society. Available at: [Link]

  • JEOL. (n.d.). Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatographic Retention Data. NIST Chemistry WebBook. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Relative Retention Time Library for Selected Hydrocarbons via Glass Capillary Gas Chromatography. Available at: [Link]

  • Macherey-Nagel. (n.d.). Gas chromatography. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Reduction of Analysis Time in Capillary GC (Part 4) Factors Affecting Analysis Time (Isothermal Analysis). No.G212. Available at: [Link]

Sources

Validation

Comparative Guide: Validation of HPLC Methods for 1-Methyl-3-(2-methylcyclohexyl)benzene Quantification

Executive Summary The quantification of[1] presents a unique analytical challenge. As a highly hydrophobic alkylaromatic compound (C₁₄H₂₀) lacking strong chromophores and polar functional groups, it defies standard rever...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of[1] presents a unique analytical challenge. As a highly hydrophobic alkylaromatic compound (C₁₄H₂₀) lacking strong chromophores and polar functional groups, it defies standard reversed-phase HPLC approaches. Furthermore, separating it from closely related positional isomers—such as 1-methyl-3-(4-methylcyclohexyl)benzene—requires highly selective stationary phases.

This guide objectively compares HPLC column chemistries and detector configurations, providing a self-validating, step-by-step methodology grounded in the latest [2][3] framework.

The Analytical Challenge & Causality of Method Selection

Stationary Phase: Why Standard C18 Fails

Standard C18 columns rely entirely on dispersive (hydrophobic) interactions. Because 1-Methyl-3-(2-methylcyclohexyl)benzene and its isomers possess identical logP values, a C18 phase cannot distinguish between them, resulting in peak co-elution.

To achieve baseline resolution, we must exploit the molecule's aromatic ring. Biphenyl and Phenyl-Hexyl stationary phases introduce π−π interactions and shape selectivity. The steric hindrance caused by the methyl group at the 2-position of the cyclohexyl ring forces the molecule into a specific three-dimensional conformation. A rigid Biphenyl phase recognizes this subtle steric difference much better than a flexible alkyl chain, allowing for the baseline separation of isomers[4][5].

Detector Selection: UV vs. MS

Because the molecule lacks acidic protons or basic nitrogen atoms, standard Electrospray Ionization (ESI) in LC-MS yields virtually no signal. If mass spectrometry is required, Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI) must be utilized. For routine, cost-effective quantification, UV detection at 210 nm is optimal, as it captures the π→π∗ transition of the unsubstituted regions of the benzene ring.

Quantitative Comparison of Alternatives
Stationary PhasePrimary Retention MechanismIsomer Resolution ( Rs​ )Peak Symmetry (As)Best Use Case
C18 (Octadecyl) Dispersive (Hydrophobic)< 1.0 (Co-elution)1.15Crude purity screening (no isomers)
Phenyl-Hexyl Dispersive + Moderate π−π 1.5 (Baseline)1.05Routine assay quantification
Biphenyl Enhanced π−π
  • Steric
> 2.0 (Excellent) 1.00 Complex isomer separation

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression from sample extraction to final regulatory validation, ensuring a closed-loop, self-validating analytical system.

HPLC_Workflow S1 Sample Extraction (100% Acetonitrile) S2 Chromatographic Separation (Biphenyl Phase, 210 nm) S1->S2 S3 System Suitability Test (SST) (Rs > 1.5, RSD < 2.0%) S2->S3 S3->S2 Fail (Abort/Recalibrate) S4 Data Processing & Peak Integration S3->S4 Pass S5 ICH Q2(R2) Validation Reporting S4->S5

Figure 1: End-to-end self-validating experimental workflow for HPLC quantification.

Step-by-Step Methodology: The Self-Validating Protocol

To ensure trustworthiness and reproducibility, this protocol embeds a System Suitability Test (SST) . The analytical sequence is designed to automatically halt if predefined chromatographic parameters are not met, preventing the generation of invalid data.

Materials & Reagents
  • Analytical Standard: 1-Methyl-3-(2-methylcyclohexyl)benzene (Purity 98%).

  • Solvents: HPLC-Grade Acetonitrile (MeCN) and Milli-Q Water (18.2 M Ω⋅ cm). Note: Methanol is avoided due to its higher viscosity and lower elution strength for highly hydrophobic analytes, which causes peak broadening.

Chromatographic Conditions
  • Column: Biphenyl core-shell column (100 mm × 4.6 mm, 2.6 µm particle size).

  • Mobile Phase: Isocratic elution at 85% Acetonitrile / 15% Water.

  • Flow Rate: 1.2 mL/min (Generates optimal backpressure for core-shell efficiency).

  • Column Temperature: 30°C ± 0.5°C (Strict thermal control is critical; ± 2°C variations will shift the retention time of hydrophobic analytes by up to 5%).

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm (Data rate: 20 Hz, Time constant: 0.1 s).

Execution Steps
  • Standard Preparation: Dissolve 10.0 mg of the analyte in 10.0 mL of 100% MeCN to create a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • Equilibration: Purge the column with the mobile phase for 15 column volumes (approx. 20 minutes) until the UV baseline fluctuation is 0.1 mAU.

  • System Suitability Testing (SST): Inject the 50 µg/mL standard five consecutive times.

    • Self-Validation Gate: The system must calculate a Relative Standard Deviation (RSD) of 2.0% for peak area, a tailing factor of 1.2, and a theoretical plate count ( N ) 10,000. If these criteria are not met, the sequence must abort.

  • Sample Analysis: Inject unknown samples bracketed by calibration standards every 10 injections to monitor detector drift.

ICH Q2(R2) Method Validation Framework

According to the [2][3], the analytical procedure must be validated for its intended purpose. The updated R2 revision heavily emphasizes a lifecycle approach and robustness testing.

ValidationLogic Start ICH Q2(R2) Validation Parameters Spec Specificity (No matrix interference; Isomer Rs > 1.5) Start->Spec Lin Linearity & Range (50% to 150% of target; R² > 0.998) Start->Lin Acc Accuracy (Spike Recovery: 98.0% - 102.0%) Start->Acc Prec Precision (Repeatability & Intermediate RSD < 2.0%) Start->Prec

Figure 2: Core ICH Q2(R2) analytical validation parameters for quantitative assays.

Validation Execution Strategy
  • Specificity: Inject a blank (100% MeCN) and a sample spiked with the 4-methylcyclohexyl isomer. Confirm that the Biphenyl column achieves a resolution ( Rs​ ) 1.5 between the isomers, proving the method is specific to the 2-methylcyclohexyl variant.

  • Linearity: Prepare calibration standards at 25, 40, 50, 60, and 75 µg/mL. Plot peak area versus concentration. The correlation coefficient ( R2 ) must be 0.998, and the y-intercept should not significantly deviate from zero.

  • Accuracy: Perform recovery experiments by spiking known amounts of 1-Methyl-3-(2-methylcyclohexyl)benzene into a synthetic sample matrix at 80%, 100%, and 120% of the target concentration. Calculate the percentage recovery (Acceptance criteria: 98.0% - 102.0%).

  • Robustness (Crucial for Hydrophobics): Deliberately vary the column temperature ( ± 2°C) and mobile phase organic composition ( ± 2%). Because the analyte is highly non-polar, a 2% drop in Acetonitrile will drastically increase retention time. Documenting these shifts satisfies the ICH Q2(R2) requirement for assessing analytical procedure robustness.

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

  • Boron Molecular. 1-Methyl-3-(2-methylcyclohexyl)benzene (CAS 93536-68-6) Product Specifications. Retrieved from:[Link]

  • SIELC Technologies. Separation of Cyclohexylbenzene on Newcrom R1 HPLC column. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Methyl-3-(2-methylcyclohexyl)benzene

Comprehensive Safety and Handling Guide for 1-Methyl-3-(2-methylcyclohexyl)benzene As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling complex aromatic h...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 1-Methyl-3-(2-methylcyclohexyl)benzene

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling complex aromatic hydrocarbons. 1-Methyl-3-(2-methylcyclohexyl)benzene (CAS: 93536-68-6)[1] is a bulky alicyclic-aromatic compound utilized in specialized chemical synthesis and materials research. Because of its lipophilic nature and structural aromaticity, standard laboratory personal protective equipment (PPE) is often insufficient. This guide provides a mechanistic approach to PPE selection, operational workflows, and disposal protocols to ensure absolute safety and regulatory compliance.

Physicochemical Profiling & Hazard Assessment

Understanding the physicochemical properties of a compound is the first step in designing an effective safety matrix. The structural combination of a toluene derivative with a methylcyclohexyl substituent creates a highly non-polar, hydrophobic molecule.

PropertyValue
Chemical Name 1-Methyl-3-(2-methylcyclohexyl)benzene
Synonyms 2,3 MCHT
CAS Number 93536-68-6[1]
Molecular Formula C14H20[1]
Molecular Weight 188.31 g/mol [1]
Chemical Class Aromatic Hydrocarbon / Cycloalkylbenzene
Primary Hazards Skin/Eye irritation, Aspiration hazard, Environmental toxicity[2]

Causality Insight: The aromatic ring structure dictates the compound's solvent behavior. Aromatic hydrocarbons are notorious for permeating and degrading standard elastomeric polymers (like latex and thin nitrile) by swelling the polymer matrix[3]. Therefore, barrier materials must be selected based on specific chemical resistance to aromatic solvents rather than general laboratory availability[4].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety guidelines; PPE must be tailored to the molecular hazards of the target chemical.

1. Hand Protection: The Viton® Imperative

  • Primary Choice: Viton® (Fluoroelastomer/FKM) gloves. Viton exhibits[3],[4]. The high fluorine content in the polymer matrix prevents the non-polar solvent from intercalating and swelling the material.

  • Secondary/Incidental Choice: Nitrile gloves may only be used for incidental splash protection. If a splash occurs, nitrile gloves must be removed and replaced immediately, as prolonged exposure will rapidly lead to breakthrough and dermal absorption.

2. Respiratory Protection: Organic Vapor (OV) Filtration

  • Engineering Controls First: All handling must occur within a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Respirator Selection: If engineering controls are unavailable, or if the procedure poses an aerosolization risk, a NIOSH-approved half-mask or full-face respirator equipped with an is mandatory[5].

  • Mechanistic Action: OV cartridges contain activated carbon, which is heated to 800–900 °C to create [6]. As contaminated air is drawn through the cartridge, the aromatic hydrocarbon vapors condense and are adsorbed into these carbon pores, preventing inhalation[5],[6]. Ensure strict compliance with for fit testing and medical evaluation[6].

3. Eye & Body Protection

  • Eyes: ANSI Z87.1-compliant chemical splash goggles. Standard safety glasses are insufficient due to the risk of liquid vapor bypassing the lenses.

  • Body: A flame-resistant (FR) lab coat (e.g., Nomex) is highly recommended. For large-scale transfers, an impervious Tyvek suit coated for oil resistance should be worn to prevent catastrophic dermal exposure[4].

Operational Workflow & Handling Protocol

A self-validating protocol ensures that every step confirms the integrity of the previous one.

Step 1: Pre-Operation Readiness

  • Verify fume hood airflow calibration (Ensure >100 fpm face velocity).

  • Inspect Viton gloves for micro-tears using the inflation method before donning.

  • Confirm the expiration date and check the end-of-service-life indicator on OV respirator cartridges (if applicable)[6].

Step 2: Active Handling

  • Transfer the chemical using glass or Teflon (PTFE) pipettes/syringes. Avoid polystyrene or standard plastics, which may dissolve upon contact with aromatic hydrocarbons.

  • Keep the sash of the fume hood as low as possible to maximize the physical barrier between the operator's breathing zone and the chemical.

  • Execute transfers over secondary containment trays to catch potential drips.

Step 3: Post-Operation & Decontamination

  • Seal all primary containers tightly. Aromatic hydrocarbons are highly volatile and will migrate during storage if improperly sealed[6].

  • Wash the exterior of the Viton gloves with soap and water before removal to prevent secondary contamination of bare hands.

  • Store the chemical in a dedicated flammables cabinet away from strong oxidizers.

Spill Response & Disposal Plan

  • Immediate Spill Action: Evacuate personnel without appropriate respiratory PPE. Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or activated carbon pads. Do NOT use combustible absorbents like sawdust.

  • Waste Segregation: Collect all absorbed material and contaminated PPE in a chemically compatible, sealable container. Label explicitly as "Non-Halogenated Aromatic Hydrocarbon Waste" for environmental health and safety (EHS) pickup.

Workflow Visualization

The following decision tree illustrates the logical flow for selecting appropriate engineering controls and PPE when handling 1-Methyl-3-(2-methylcyclohexyl)benzene.

PPE_Decision_Tree Start Handling 1-Methyl-3- (2-methylcyclohexyl)benzene Ventilation Engineering Controls: Fume Hood Available? Start->Ventilation Resp_Hood Standard Operations (No Respirator Needed) Ventilation->Resp_Hood Yes (Airflow > 100 fpm) Resp_NoHood Requires NIOSH-Approved Organic Vapor (OV) Respirator Ventilation->Resp_NoHood No / Aerosolization Risk Gloves Hand Protection Selection Resp_Hood->Gloves Resp_NoHood->Gloves Viton Viton® (FKM) Gloves (Primary Choice for Aromatics) Gloves->Viton Prolonged/Direct Contact Nitrile Nitrile Gloves (Incidental Splash Only) Gloves->Nitrile Brief/Incidental Contact Disposal Segregate as Non-Halogenated Organic Waste Viton->Disposal Nitrile->Disposal

Caption: PPE and engineering control decision matrix for handling aromatic hydrocarbons.

References

  • Boron Molecular. "1-Methyl-3-(2-methylcyclohexyl)benzene Product Specifications". Source: boronmolecular.com. URL: [Link][1]

  • Darwin Microfluidics. "Viton® – Chemical Compatibility Chart". Source: darwin-microfluidics.com. URL:[Link][3]

  • PK Safety. "Understanding Respirators With Organic Vapor Cartridges". Source: pksafety.com. URL:[Link][5]

  • 3M. "How an Organic Vapor Respirator Cartridge Works". Source: 3m.com. URL:[Link][6]

  • Environmental Protection Agency (EPA). "Site Specific Safety and Health Plan - EPA OSC Response". Source: epa.gov. URL: [Link][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-3-(2-methylcyclohexyl)benzene
Reactant of Route 2
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1-Methyl-3-(2-methylcyclohexyl)benzene
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